Cas no 7421-50-3 (O-ethyl S-[2-(ethylsulfanyl)ethyl] O-methyl phosphorodithioate)

O-ethyl S-[2-(ethylsulfanyl)ethyl] O-methyl phosphorodithioate structure
7421-50-3 structure
Product Name:O-ethyl S-[2-(ethylsulfanyl)ethyl] O-methyl phosphorodithioate
CAS No:7421-50-3
MF:C7H17O2PS3
MW:260.377439260483
CID:1766740
PubChem ID:81920
Update Time:2025-04-21

O-ethyl S-[2-(ethylsulfanyl)ethyl] O-methyl phosphorodithioate Chemical and Physical Properties

Names and Identifiers

    • O-ethyl S-[2-(ethylsulfanyl)ethyl] O-methyl phosphorodithioate
    • Dithiophosphoric acid O-ethyl O-methyl S-(2-ethylthioethyl) ester
    • ethoxy-(2-ethylsulfanylethylsulfanyl)-methoxy-sulfanylidene-λ<sup>5</sup>-phosphane
    • Terathion
    • Ethyl S-(2-ethylthioethyl)methyl phosphorothiolothionate
    • Ethoxy-(2-ethylsulfanylethylsulfanyl)-methoxy-sulfanylidene-lambda5-phosphane
    • O-Methyl O-ethyl S-(2-ethylthioethyl) dithiophosphate
    • DTXSID10995690
    • Phosphorodithioic acid, O-ethyl S-(2-ethylthioethyl) O-methyl ester
    • 7421-50-3
    • Tetrathion
    • O-Ethyl-S-(2-(ethylthio)ethyl)-O-methyl phosphorodithioic acid ester
    • Teration
    • Inchi: 1S/C7H17O2PS3/c1-4-9-10(11,8-3)13-7-6-12-5-2/h4-7H2,1-3H3
    • InChI Key: MKHLSGKJYGBQLI-UHFFFAOYSA-N
    • SMILES: S(CCSCC)P(OC)(OCC)=S

Computed Properties

  • Exact Mass: 260.01301
  • Monoisotopic Mass: 260.01283030g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 8
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 101Ų

Experimental Properties

  • PSA: 18.46
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